

Application Notes and Protocols for UMI-77 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] It binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak. [3][4] This disruption leads to the induction of apoptosis, making **UMI-77** a valuable tool for cancer research and a potential therapeutic agent.[3][4][5] These application notes provide detailed protocols for the dissolution and preparation of **UMI-77** for use in various in vitro assays.

Chemical Properties and Solubility

Proper dissolution is critical for accurate and reproducible experimental results. **UMI-77** is a hydrophobic compound with limited aqueous solubility.

Table 1: Physicochemical and Solubility Data for UMI-77

Property	Value	Source
Molecular Weight	468.34 g/mol	[1][2]
Formula	C18H14BrNO5S2	[1][2][5]
CAS Number	518303-20-3	[1][2][5]
Appearance	White to off-white solid	[2]
Solubility		
DMSO	≥23.4 mg/mL to 93 mg/mL (≥59.79 mM to 198.57 mM)	[2][5][6]
Ethanol	≥7.2 mg/mL to 93 mg/mL	[5][6]
Water	Insoluble or slightly soluble	[1][5][6]
Binding Affinity		
Ki for Mcl-1	490 nM	[1][2][3]
IC50 for Mcl-1	0.31 μΜ	[2]

Note: Solubility can be affected by the purity of the compound and the solvent. Using fresh, anhydrous DMSO is recommended for optimal dissolution.[6] Sonication or gentle warming (37°C) can aid in dissolving the compound.[1][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of UMI-77

This protocol describes the preparation of a 10 mM stock solution of **UMI-77** in DMSO.

Materials:

- UMI-77 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **UMI-77**:
 - For 1 mL of a 10 mM stock solution, the required mass is:
 - Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 468.34 g/mol * 1000 mg/g = 4.6834 mg
- · Weighing:
 - Carefully weigh out approximately 4.7 mg of UMI-77 powder and place it in a sterile microcentrifuge tube.
- Dissolution:
 - Add 1 mL of anhydrous DMSO to the tube containing the UMI-77 powder.
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it gently at 37°C for 10 minutes.[5] Visually inspect to ensure complete dissolution.
- Storage:
 - Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the **UMI-77** stock solution for use in in vitro experiments, such as cell viability or apoptosis assays.

Materials:

- 10 mM UMI-77 stock solution in DMSO
- Appropriate sterile cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Intermediate Dilution (e.g., to 1 mM):
 - Thaw an aliquot of the 10 mM UMI-77 stock solution.
 - \circ In a sterile tube, add 10 μ L of the 10 mM stock solution to 90 μ L of cell culture medium to obtain a 1 mM intermediate solution. Mix well by pipetting.
- Final Working Concentrations:
 - Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment (e.g., 1 μM, 10 μM, 100 μM).[1]
 - $\circ~$ For a final concentration of 10 μM in a total volume of 1 mL, add 10 μL of the 1 mM intermediate solution to 990 μL of cell culture medium.
- Vehicle Control:
 - Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of UMI-77 used in the experiment. This is crucial to account for any effects of the solvent on the cells.
- Immediate Use:

 It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store diluted aqueous solutions for extended periods.

Mechanism of Action and Signaling Pathway

UMI-77 selectively inhibits McI-1, a key regulator of the intrinsic apoptosis pathway. By binding to the BH3 domain of McI-1, **UMI-77** prevents the sequestration of pro-apoptotic proteins Bax and Bak.[3] This leads to Bax/Bak activation, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c and Smac into the cytosol, and subsequent activation of caspases, ultimately resulting in apoptosis.[3][5]

Click to download full resolution via product page

Caption: Mechanism of **UMI-77** inducing apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for preparing **UMI-77** for in vitro experiments.

Click to download full resolution via product page

Caption: Workflow for **UMI-77** solution preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. UMI-77 | Mcl-1 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for UMI-77 in In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581311#how-to-dissolve-and-prepare-umi-77-for-in-vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com